molecular formula C19H27N3O B2869661 N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1376217-77-4

N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No.: B2869661
CAS No.: 1376217-77-4
M. Wt: 313.445
InChI Key: LSEULYNICDPDBQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropyl chain, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyano Group: This step might involve the use of cyanogen bromide or similar reagents to introduce the cyano group onto the dimethylpropyl chain.

    Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-(2-ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness might confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-5-16-11-10-15-8-6-7-9-17(15)22(16)12-18(23)21-19(4,13-20)14(2)3/h6-9,14,16H,5,10-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEULYNICDPDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=CC=CC=C2N1CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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